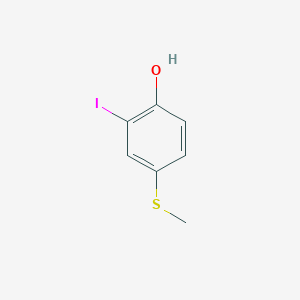

2-Iodo-4-(methylsulfanyl)phenol

Description

2-Iodo-4-(methylsulfanyl)phenol is a halogenated phenolic compound with a molecular formula of C₇H₇IOS and a molecular weight of 266.10 g/mol. It features an iodine atom at the 2-position and a methylsulfanyl (SMe) group at the 4-position of the phenol ring.

Properties

Molecular Formula |

C7H7IOS |

|---|---|

Molecular Weight |

266.10 g/mol |

IUPAC Name |

2-iodo-4-methylsulfanylphenol |

InChI |

InChI=1S/C7H7IOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |

InChI Key |

LENSJAPOTBBFDW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(methylsulfanyl)phenol typically involves electrophilic halogenation of phenol with iodine. The reaction conditions often require a catalyst and a controlled environment to ensure the selective iodination at the desired position on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic halogenation processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

Reduction: The iodine atom can be reduced to a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.

Major Products Formed

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: 4-(Methylsulfanyl)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Iodo-4-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be related to its inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

- 2-Iodo-4-(trifluoromethoxy)phenol (C₇H₄F₃IO₂): This compound replaces the methylsulfanyl group with a trifluoromethoxy (OCF₃) group. The trifluoromethoxy group is strongly electron-withdrawing, increasing the phenol’s acidity (lower pKa) compared to the electron-donating methylsulfanyl group in the target compound. The iodine atom in both compounds enhances polarizability, favoring halogen bonding in crystal structures .

- 2-Chloro-4-(methylsulfonyl)phenol (C₇H₇ClO₃S): Substituting iodine with chlorine reduces molecular weight (206.65 g/mol vs. 266.10 g/mol) and polarizability. The methylsulfonyl (SO₂Me) group is electron-withdrawing, further increasing acidity relative to the methylsulfanyl group. This compound has a reported boiling point of 390.37°C, suggesting higher thermal stability due to stronger dipole-dipole interactions from the sulfonyl group .

- 2-Iodo-4-methoxyphenylamine (C₇H₈INO): Here, the methylsulfanyl group is replaced with a methoxy (OMe) group, and the hydroxyl group is substituted with an amine (-NH₂). The methoxy group is moderately electron-donating, similar to methylsulfanyl, but the amine introduces hydrogen-bonding capabilities, altering solubility and crystallinity .

Physicochemical Properties (Hypothetical Trends)

Key Observations :

- Acidity : The methylsulfanyl group in the target compound reduces acidity compared to sulfonyl or trifluoromethoxy derivatives.

- Thermal Stability : Sulfonyl and trifluoromethoxy groups enhance thermal stability via stronger intermolecular forces.

- Halogen Bonding: Iodo-substituted compounds may exhibit unique crystal packing due to iodine’s polarizability, as suggested by hydrogen-bonding patterns in phenolic derivatives .

Toxicity and Handling

Standard safety protocols for phenolic compounds—such as eye irrigation, skin decontamination, and medical consultation—are recommended .

Research and Application Gaps

- Synthesis: No evidence details the synthesis of this compound. Methods for analogous iodo-phenols (e.g., Ullmann coupling or electrophilic iodination) may apply .

- Biological Activity : The methylsulfanyl group is understudied compared to sulfonyl or methoxy groups in drug design, warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.